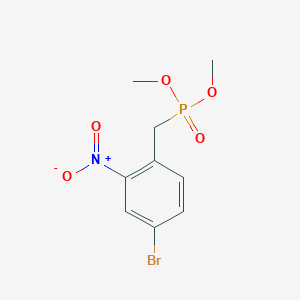

Dimethyl 4-Bromo-2-nitrobenzylphosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Organic Synthesis

Organophosphorus compounds, a diverse class of molecules containing a phosphorus-carbon bond, are of paramount importance in modern organic chemistry. rsc.orgwikipedia.org Their utility spans a wide range of applications, from crucial roles in medicinal and agricultural chemistry to materials science. rsc.orgfrontiersin.org In the laboratory, these compounds are widely employed as versatile reagents, catalysts, and precursors for reactive intermediates. nih.gov

Phosphonates, for instance, are extensively used as superior alternatives to traditional Wittig reagents in olefination reactions, specifically the Horner-Wadsworth-Emmons reaction, to produce alkenes with high stereoselectivity. frontiersin.org Phosphines serve as essential ligands in transition-metal-catalyzed reactions, where their electronic and steric properties can be fine-tuned to control the outcome of the catalytic cycle. wikipedia.orgfrontiersin.org Furthermore, the phosphoryl group (P=O) exhibits a strong coordination ability with metals, making organophosphorus compounds effective in metal extraction and as fire retardants due to their low toxicity and smoke production. frontiersin.org Their applications extend to being key building blocks in the synthesis of natural products and complex heterocyclic systems. nih.gov The field is considered to be in a "golden age," with continuous development of novel synthetic methods and applications. nih.gov

Structural Classification and Chemical Properties of Benzylphosphonates

Benzylphosphonates are a subclass of organophosphorus compounds characterized by a phosphonate (B1237965) group attached to a methylene (B1212753) group, which is in turn bonded to a phenyl ring. The general structure consists of a phosphorus atom double-bonded to an oxygen atom and single-bonded to two alkoxy groups (like methoxy (B1213986) or ethoxy) and the benzyl (B1604629) group.

The chemical properties of benzylphosphonates are largely dictated by the phosphonate moiety and the benzylic protons. The protons on the carbon adjacent to the phosphorus atom (the benzylic carbon) are acidic and can be removed by a base to form a carbanion. This stabilized carbanion is a potent nucleophile and is the key reactive intermediate in the Horner-Wadsworth-Emmons reaction, where it reacts with aldehydes or ketones to form alkenes. The synthesis of benzylphosphonates is commonly achieved through the Michaelis-Arbuzov reaction, where a benzyl halide is reacted with a trialkyl phosphite (B83602). wikipedia.org An alternative sustainable method involves a Fenkelstain reaction followed by nucleophilic displacement, catalyzed by a PEG/KI system. frontiersin.org

Table 1: General Structure of a Benzylphosphonate

| Component | Description |

|---|---|

| Phosphonate Group | P(=O)(OR)₂ where R is typically an alkyl group (e.g., Methyl, Ethyl). |

| Benzylic Methylene | -CH₂- bridge connecting the phosphonate group to the phenyl ring. |

| Phenyl Ring | Aromatic C₆H₅ ring, which can be unsubstituted or substituted. |

Positioning of Dimethyl 4-Bromo-2-nitrobenzylphosphonate within the Landscape of Aromatic Phosphonate Chemistry

This compound is a specific, functionalized member of the benzylphosphonate family. Its structure is distinguished by two key substituents on the aromatic ring: a bromine atom at the 4-position and a nitro group at the 2-position. These substituents are expected to significantly modulate its chemical reactivity compared to an unsubstituted benzylphosphonate.

The nitro group is strongly electron-withdrawing, which increases the acidity of the benzylic protons. This enhanced acidity facilitates the formation of the corresponding carbanion under milder basic conditions, potentially making it a more reactive reagent in olefination reactions. The bromine atom provides a reactive handle for further molecular elaboration. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring.

This dual functionalization positions this compound as a versatile building block in multi-step organic synthesis, offering the potential to first utilize the phosphonate in a C-C bond-forming reaction and subsequently modify the aromatic ring via the bromo substituent.

Table 2: Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | dimethyl (4-bromo-2-nitrobenzyl)phosphonate | sigmaaldrich.com |

| Molecular Formula | C₉H₁₁BrNO₅P | sigmaaldrich.com |

| InChI Key | GJIYFBGXDACQON-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Research Gaps and Future Directions in this compound Studies

Despite its potential as a synthetic intermediate, a review of current scientific literature indicates a significant research gap concerning this compound. While the compound is commercially available, detailed academic studies focusing on its synthesis, reactivity, and application are sparse. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.combldpharm.com

Future research should prioritize the following areas:

Optimized Synthesis and Characterization: Development and publication of a detailed, high-yield synthetic protocol for the compound. Comprehensive spectroscopic characterization (including ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry) is needed to provide a complete and authenticated dataset for the scientific community.

Reactivity Studies: A systematic investigation into its performance in the Horner-Wadsworth-Emmons reaction with a variety of carbonyl compounds is warranted. This would quantify the effect of the nitro and bromo substituents on reactivity and stereoselectivity.

Application in Tandem Reactions: Exploring its use in sequential or one-pot reactions where both the phosphonate moiety and the bromo group are utilized. For example, performing a Horner-Wadsworth-Emmons reaction followed by a Suzuki coupling could provide rapid access to complex stilbene (B7821643) derivatives.

Precursor for Novel Compounds: Investigating the chemical transformations of the nitro group (e.g., reduction to an amine) to synthesize novel trifunctional building blocks, which could be valuable in medicinal chemistry and materials science.

Addressing these research gaps will fully elucidate the synthetic potential of this compound and establish its role as a valuable tool in the repertoire of aromatic phosphonate chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(dimethoxyphosphorylmethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrNO5P/c1-15-17(14,16-2)6-7-3-4-8(10)5-9(7)11(12)13/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYFBGXDACQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrNO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 4 Bromo 2 Nitrobenzylphosphonate

Precursor Synthesis and Aromatic Halogenation Strategies

The construction of the substituted aromatic core of Dimethyl 4-Bromo-2-nitrobenzylphosphonate requires careful regioselective introduction of bromo and nitro groups, followed by modification of a methyl group to facilitate phosphonation.

Synthesis of 4-Bromo-2-nitrobenzaldehyde (B1297750) and Related Intermediates

4-Bromo-2-nitrobenzaldehyde serves as a versatile intermediate. One common synthetic pathway begins with the oxidation of (4-bromo-2-nitrophenyl)methanol. This transformation can be effectively achieved using manganese(IV) oxide in a solvent like dichloromethane (B109758) at ambient temperature, yielding the desired aldehyde. rsc.org

An alternative and extensively documented approach starts from more readily available materials like o-nitroaniline. mdpi.com This route involves the bromination of o-nitroaniline to form 4-bromo-2-nitroaniline, which is then converted to 4-bromo-2-nitrobenzaldehyde via the Beech aldehyde synthesis. mdpi.com Another precursor, 4-bromo-2-nitrotoluene (B1266186), can also be used. This toluene (B28343) derivative is accessible through the diazotization of 4-amino-2-nitrotoluene, followed by a Sandmeyer-type reaction. frontiersin.org The aldehyde can then be generated from the toluene derivative through subsequent oxidation steps.

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| (4-bromo-2-nitrophenyl)methanol | Manganese(IV) oxide, Dichloromethane | N/A | 4-Bromo-2-nitrobenzaldehyde |

| o-Nitroaniline | 1. HBr, H₂O₂ 2. Formaldoxime (Beech synthesis) | 4-Bromo-2-nitroaniline | 4-Bromo-2-nitrobenzaldehyde |

| 4-Amino-2-nitrotoluene | 1. NaNO₂, H₂SO₄ 2. CuBr (Sandmeyer) 3. Oxidation | 4-Bromo-2-nitrotoluene | 4-Bromo-2-nitrobenzaldehyde |

Preparation of 4-Bromo-2-(bromomethyl)-1-nitrobenzene as a Key Synthon

The most direct precursor for the phosphonation step is 4-Bromo-2-(bromomethyl)-1-nitrobenzene. This key synthon possesses the necessary benzylic bromide which is highly reactive towards nucleophilic attack by a phosphite (B83602) ester.

A primary method for its synthesis involves the radical bromination of 4-bromo-2-nitrotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and often under photochemical conditions to facilitate the selective bromination of the methyl group over further aromatic substitution. mdpi.com

Alternatively, one could start with 2-methyl-1-nitrobenzene (o-nitrotoluene), perform a radical bromination on the methyl group to get 2-(bromomethyl)-1-nitrobenzene, and then introduce the bromine atom at the para position through electrophilic aromatic bromination using bromine and a Lewis acid catalyst like iron(III) bromide. mdpi.com

| Starting Material | Key Reagents | Product |

| 4-Bromo-2-nitrotoluene | N-Bromosuccinimide (NBS), AIBN | 4-Bromo-2-(bromomethyl)-1-nitrobenzene |

| 2-Methyl-1-nitrobenzene | 1. NBS, AIBN 2. Br₂, FeBr₃ | 4-Bromo-2-(bromomethyl)-1-nitrobenzene |

Regioselective Bromination and Nitration Approaches to Aromatic Precursors

The specific substitution pattern of the aromatic ring is dictated by the directing effects of the substituents. When synthesizing precursors like 4-bromo-2-nitrotoluene from 4-bromotoluene, the nitration reaction must be controlled. frontiersin.org The bromine atom is an ortho-, para-director. However, the incoming nitro group is directed primarily to the ortho position (position 2) due to the steric hindrance and electronic influence of the methyl group.

Conversely, starting with o-nitrotoluene, electrophilic bromination with Br₂ and a Lewis acid catalyst would be directed to the para position relative to the ortho-, para-directing methyl group, and meta to the meta-directing nitro group, thus yielding 4-bromo-2-nitrotoluene. The synthesis of 4-bromo-2-nitroethyl benzene (B151609) from benzene provides a clear example of sequential functionalization, where Friedel-Crafts alkylation is followed by bromination at the para position, and subsequent nitration at the ortho position relative to the ethyl group. beilstein-journals.orgacs.org The use of specific catalysts, such as zeolites, can also enhance regioselectivity in nitration reactions. nih.gov

Phosphonation Pathways: Formation of the Carbon-Phosphorus Bond

With the activated benzyl (B1604629) halide precursor in hand, the final step is the creation of the C-P bond to form the phosphonate (B1237965) ester.

Michaelis-Arbuzov Reaction Protocol for this compound

The Michaelis-Arbuzov reaction is the most prominent and widely used method for the synthesis of phosphonates. psu.eduorganic-chemistry.org This reaction involves the nucleophilic attack of a trivalent phosphorus ester, in this case, trimethyl phosphite, on an alkyl halide. psu.edu

The synthesis of this compound is achieved by reacting the key synthon, 4-Bromo-2-(bromomethyl)-1-nitrobenzene, with trimethyl phosphite. The reaction mechanism proceeds via an Sɴ2 attack of the phosphorus atom on the benzylic carbon, displacing the bromide ion and forming a quasi-phosphonium salt intermediate. In the subsequent step, the displaced bromide ion attacks one of the methyl groups of the phosphite ester, leading to the formation of the thermodynamically stable pentavalent phosphonate product and methyl bromide as a byproduct. psu.eduorganic-chemistry.org The reaction is typically driven to completion by heating. researchgate.net

Reaction Scheme:

Step 1 (Sɴ2 Attack): 4-Bromo-2-(bromomethyl)-1-nitrobenzene + P(OCH₃)₃ → [Intermediate Phosphonium (B103445) Salt]⁺ Br⁻

Step 2 (Dealkylation): [Intermediate Phosphonium Salt]⁺ Br⁻ → this compound + CH₃Br

Alternative Synthetic Routes to Benzylphosphonate Core Structures

While the Michaelis-Arbuzov reaction is standard, other methods for forming benzylphosphonate structures exist.

Michaelis-Becker Reaction: A related classical method, the Michaelis-Becker reaction, involves the reaction of a sodium salt of a dialkyl phosphite with an alkyl halide. frontiersin.org For this specific synthesis, sodium dimethyl phosphite would be reacted with 4-Bromo-2-(bromomethyl)-1-nitrobenzene.

Palladium-Catalyzed Cross-Coupling: Modern methods include the palladium-catalyzed cross-coupling of H-phosphonates, such as dimethyl phosphite, with benzyl halides. organic-chemistry.orgresearchgate.net This approach often proceeds under milder conditions than the classical Arbuzov reaction and can be beneficial for complex or sensitive substrates. organic-chemistry.org

Pudovik Reaction: The Pudovik reaction offers a different approach by forming an α-hydroxyphosphonate from an aldehyde and a dialkyl phosphite. mdpi.compsu.edu In this context, 4-bromo-2-nitrobenzaldehyde could be reacted with dimethyl phosphite to form dimethyl (4-bromo-2-nitrophenyl)(hydroxy)methylphosphonate. Subsequent reduction of the α-hydroxy group would be necessary to yield the target benzylphosphonate. A variation, the aza-Pudovik reaction, involves the addition of a dialkyl phosphite to an imine, which could be formed from the corresponding aldehyde. mdpi.combeilstein-journals.orgnih.gov

Reductive Functionalization: An emerging strategy involves the direct reductive phosphinylation of aldehydes. This can be achieved by reacting an aldehyde with a secondary phosphine (B1218219) oxide, like diphenylphosphine (B32561) oxide, in the presence of a base. This method transforms the C=O bond directly into a C-P(O) bond.

| Reaction Name | Phosphorus Reagent | Benzyl Precursor | Key Conditions |

| Michaelis-Arbuzov | Trimethyl phosphite | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | Heat |

| Michaelis-Becker | Sodium dimethyl phosphite | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | Base generation of phosphite salt |

| Pd-Catalyzed Coupling | Dimethyl phosphite | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) |

| Pudovik Reaction | Dimethyl phosphite | 4-Bromo-2-nitrobenzaldehyde | Base or acid catalyst, followed by reduction |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound via the Michaelis-Arbuzov reaction are highly dependent on the careful optimization of several key reaction parameters. These include the choice of solvent, the use of catalysts, reaction temperature, and the molar ratio of reactants. Research into the synthesis of structurally similar benzyl phosphonates provides valuable insights into the conditions likely to favor high yields and purity for the target compound.

The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom in trimethyl phosphite on the benzylic carbon of 4-bromo-2-nitrobenzyl bromide. This is followed by the displacement of the bromide ion, which then dealkylates the intermediate phosphonium salt to form the final phosphonate product. The presence of an electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the benzyl bromide.

Influence of Solvent and Catalyst Systems

The choice of solvent can significantly impact the reaction rate and yield. While the Michaelis-Arbuzov reaction can be carried out neat, the use of a solvent is often preferred to ensure homogeneity and to facilitate heat transfer. Studies on related benzyl phosphonates have explored a variety of solvents. For instance, a sustainable approach utilizing polyethylene (B3416737) glycol (PEG) as a recyclable solvent in conjunction with a potassium iodide (KI) catalyst has proven effective for the synthesis of various benzyl phosphonates.

Below is a table illustrating the effect of different solvents and catalysts on the yield of a model reaction between a substituted benzyl halide and a dialkyl phosphite, which can be considered analogous to the synthesis of this compound.

Table 1: Effect of Solvent and Catalyst on a Model Benzyl Phosphonate Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | None | 110 | Moderate |

| 2 | Acetonitrile (B52724) | None | 80 | Moderate |

| 3 | DMF | None | 100 | Good |

| 4 | Neat | None | 120-140 | Good-Excellent |

| 5 | PEG-400 | KI/K₂CO₃ | Room Temp | Excellent |

| 6 | Dioxane | n-Bu₄NI | 125 | High |

The data suggests that polar aprotic solvents like DMF can facilitate the reaction. Notably, the use of phase-transfer catalysts such as tetrabutylammonium (B224687) iodide (n-Bu₄NI) or the PEG/KI system can lead to excellent yields even under milder conditions. For the synthesis of this compound, employing a high-boiling point, polar, and aprotic solvent or a catalytic system would likely be advantageous.

Effect of Temperature and Reactant Stoichiometry

Reaction temperature is a critical parameter in the Michaelis-Arbuzov reaction. Generally, higher temperatures are required to drive the reaction to completion, particularly for less reactive halides. wikipedia.org However, excessively high temperatures can lead to the formation of byproducts. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial.

The stoichiometry of the reactants, specifically the ratio of the trialkyl phosphite to the benzyl halide, also plays a key role. An excess of the phosphite is often used to ensure complete conversion of the more valuable halide and to act as a solvent.

The following table summarizes hypothetical optimization data for the synthesis of this compound based on findings for analogous systems.

Table 2: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Reactant Ratio (Phosphite:Halide) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.1 : 1 | Toluene | None | 110 | 12 | 75 |

| 2 | 1.5 : 1 | Toluene | None | 110 | 8 | 85 |

| 3 | 1.5 : 1 | Neat | None | 130 | 6 | 90 |

| 4 | 1.2 : 1 | Acetonitrile | n-Bu₄NI (10) | 80 | 10 | 88 |

| 5 | 1.2 : 1 | PEG-400 | KI (30) | 60 | 12 | 92 |

These illustrative data highlight that a combination of a slight excess of trimethyl phosphite, a suitable solvent or catalyst, and an optimized temperature can lead to high yields of the desired product. The use of a Lewis acid catalyst, for instance, could potentially lower the required reaction temperature and time while enhancing the yield.

Derivatization and Analogues of Dimethyl 4 Bromo 2 Nitrobenzylphosphonate

Structural Modifications of the Aromatic Ring

The benzene (B151609) ring of the molecule is substituted with both a nitro group and a bromine atom, each providing a handle for distinct chemical transformations.

The electron-withdrawing nitro group is a key site for functionalization, most commonly beginning with its reduction to an amino group. This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, significantly altering the electronic properties of the aromatic ring.

Reduction to an Amine: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. For the parent compound, this yields Dimethyl 4-bromo-2-aminobenzylphosphonate. Various reagents can accomplish this, with the choice often depending on the desired selectivity and reaction conditions.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Metal-Acid Systems: Strong reducing systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron (Fe) in acetic acid.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often in the presence of a catalyst. For instance, the reduction of a similar compound, 4-bromo-2-fluoro-1-nitrobenzene, to its corresponding aniline (B41778) derivative has been demonstrated using NaBH₄ with silver nanoparticles as a catalyst. researchgate.net

Further Functionalization: The resulting amino group is a versatile nucleophile and a precursor to other functionalities:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) converts the amino group into a diazonium salt. This intermediate can then undergo various Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Table 1: Examples of Nitro Group Transformations

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|

The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for creating complex molecular architectures.

Cross-Coupling Reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Stille Coupling: Reaction with an organostannane reagent.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Table 2: Examples of Functionalization at the Bromo Position

| Coupling Reaction | Reagent | General Product Structure | Bond Formed |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Dimethyl 2-nitro-4-arylbenzylphosphonate | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Dimethyl 4-alkynyl-2-nitrobenzylphosphonate | C-C (sp-sp²) |

| Buchwald-Hartwig | Amine (R₂NH) | Dimethyl 4-(dialkylamino)-2-nitrobenzylphosphonate | C-N |

Transformations at the Benzylic Position

The benzylic carbon, situated between the aromatic ring and the phosphonate (B1237965) group, is activated and susceptible to various transformations.

The introduction of a hydroxyl group at the benzylic (or α) position yields α-hydroxy-benzylphosphonates, which are valuable synthetic intermediates. nih.gov The most prevalent method for their synthesis is the Pudovik or Abramov reaction. nih.gov This involves the nucleophilic addition of a dialkyl phosphite (B83602) to an aldehyde. nih.govorganic-chemistry.org

To synthesize the α-hydroxy derivative of the title compound, a two-step process is typically envisioned:

Oxidation: The benzylic CH₂ of the starting material is oxidized to a carbonyl group, forming the corresponding α-ketophosphonate.

Reduction: The α-ketophosphonate is then reduced to the α-hydroxy-benzylphosphonate.

Alternatively, and more commonly, the target α-hydroxy-benzylphosphonate is synthesized by reacting 4-bromo-2-nitrobenzaldehyde (B1297750) with dimethyl phosphite, often catalyzed by a base or acid. nih.govorganic-chemistry.org

These α-hydroxy-benzylphosphonates can be further derivatized. For instance, the hydroxyl group can be acylated to form esters or alkylated to form ethers.

The benzylic position can be functionalized with a variety of substituents, often by leveraging the reactivity of the benzylic C-H bonds or by converting the α-hydroxy group into a good leaving group.

α-Halogenation: Direct bromination of the benzylic position can be achieved through radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator. rsc.orgmasterorganicchemistry.com This reaction introduces a bromine atom at the α-position, yielding Dimethyl α,4-dibromo-2-nitrobenzylphosphonate. This α-bromo derivative is a potent alkylating agent and a useful precursor for further substitutions. rsc.org

α-Sulfonyloxy Derivatives: The α-hydroxy-benzylphosphonate can be converted into a sulfonate ester (e.g., mesylate, tosylate) by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups, facilitating nucleophilic substitution reactions at the benzylic position. Benzylic oxidation can sometimes directly yield a benzyl (B1604629) mesylate. masterorganicchemistry.com

α-Alkoxy Derivatives: These can be prepared via nucleophilic substitution of an α-halo-benzylphosphonate with an alkoxide.

Table 3: Examples of Transformations at the Benzylic Position

| Precursor | Reagent(s) | Product | Transformation Type | Citation |

|---|---|---|---|---|

| Dimethyl 4-bromo-2-nitrobenzylphosphonate | N-Bromosuccinimide (NBS), AIBN | Dimethyl α,4-dibromo-2-nitrobenzylphosphonate | Radical Bromination | rsc.org, masterorganicchemistry.com |

| Dimethyl α-hydroxy-(4-bromo-2-nitrobenzyl)phosphonate | Methanesulfonyl chloride, Et₃N | Dimethyl α-mesyloxy-(4-bromo-2-nitrobenzyl)phosphonate | Sulfonylation | masterorganicchemistry.com |

| Benzylic Carbonate | Sodium Arenesulfinate, Pd Catalyst | Benzylic Sulfone | Palladium-Catalyzed Substitution | organic-chemistry.org |

Variation of the Phosphonate Ester Group

The dimethyl phosphonate moiety can be modified to produce other phosphonate esters or the corresponding phosphonic acid. These transformations are crucial in areas like medicinal chemistry for creating prodrugs. acs.orgnih.gov

Hydrolysis: The ester groups can be cleaved to yield the phosphonic acid. A common and effective method involves reaction with bromotrimethylsilane (B50905) (TMSBr), followed by quenching with an alcohol (e.g., methanol) or water. nih.gov This produces (4-bromo-2-nitrobenzyl)phosphonic acid.

Transesterification: The methyl esters can be exchanged for other alkyl or aryl groups. This can be achieved under acidic or basic conditions by reacting the dimethyl phosphonate with an excess of a different alcohol.

Synthesis of Mixed Esters: Stepwise hydrolysis and re-esterification can, in principle, lead to mixed phosphonate esters, although this can be synthetically challenging. A more direct approach involves coupling the phosphonic acid with an alcohol, such as in the synthesis of pivaloyloxymethyl (POM) esters. nih.gov

Table 4: Examples of Phosphonate Ester Group Variation

| Starting Material | Reagent(s) | Product | Transformation Type | Citation |

|---|

Synthesis of Diethyl and Other Dialkyl Benzylphosphonate Analogues

The synthesis of diethyl and other dialkyl analogues of this compound is most commonly achieved through the Michaelis-Arbuzov reaction. acs.orgwikipedia.orgorganic-chemistry.org This reaction involves the treatment of a benzyl halide, in this case, 4-bromo-2-nitrobenzyl bromide, with a trialkyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the benzylic carbon of the 4-bromo-2-nitrobenzyl bromide, leading to the formation of a quasi-phosphonium salt intermediate. Subsequent dealkylation of this intermediate by the bromide ion yields the desired dialkyl (4-bromo-2-nitrobenzyl)phosphonate and an alkyl bromide as a byproduct. wikipedia.orgbeilstein-journals.org

The choice of the trialkyl phosphite determines the nature of the alkyl groups on the resulting phosphonate ester. For instance, the reaction with triethyl phosphite yields diethyl (4-bromo-2-nitrobenzyl)phosphonate, while the use of triisopropyl phosphite would result in the diisopropyl analogue. The general reaction scheme is as follows:

General Reaction for the Synthesis of Dialkyl (4-bromo-2-nitrobenzyl)phosphonates: Starting Material: 4-Bromo-2-nitrobenzyl bromide Reagent: Trialkyl phosphite (e.g., triethyl phosphite, triisopropyl phosphite) Product: Dialkyl (4-bromo-2-nitrobenzyl)phosphonate

The reaction conditions for the Michaelis-Arbuzov reaction can vary depending on the specific substrates. Typically, the reaction is carried out by heating the mixture of the benzyl halide and the trialkyl phosphite, often without a solvent. wikipedia.org The temperature required can range from 120 °C to 160 °C. wikipedia.org The use of lower boiling trialkyl phosphites, such as trimethyl or triethyl phosphite, can be advantageous as the resulting alkyl halide byproduct (methyl bromide or ethyl bromide) can be easily removed by distillation, driving the reaction to completion. beilstein-journals.org

For more sensitive substrates or to achieve milder reaction conditions, alternative methods have been developed. These include Lewis acid-mediated Michaelis-Arbuzov reactions, which can proceed at room temperature. organic-chemistry.org Additionally, sustainable methods utilizing polyethylene (B3416737) glycol (PEG) and potassium iodide (KI) as a catalytic system have been reported for the synthesis of benzyl phosphonates at room temperature. frontiersin.org In this system, it is proposed that benzyl iodide is formed in situ, which then reacts with the dialkyl phosphite. frontiersin.org

Below is a table summarizing the synthesis of various dialkyl benzylphosphonate analogues based on the Michaelis-Arbuzov reaction with different benzyl halides. While a specific example for 4-bromo-2-nitrobenzyl bromide is not detailed in the provided search results, the data for analogous compounds provide a strong basis for predicting the reaction conditions and outcomes.

| Starting Benzyl Halide | Trialkyl Phosphite | Product | Reaction Conditions | Yield | Reference |

| Benzyl chloride | Diethyl phosphite | Diethyl benzylphosphonate | K2CO3, KI, PEG-400, rt, 6h | Good to Excellent | frontiersin.org |

| Substituted benzyl halides | Various dialkyl phosphites | Substituted diethyl benzylphosphonates | K2CO3, KI, PEG-400, rt, 6h | Good to Excellent | frontiersin.org |

| Benzyl bromide | Diethyl phenylphosphonodithioate | Ethyl benzylphenylphosphinodithioate | Not specified | Not specified | nih.gov |

| 1,4-dichloro-2-butene | Triethyl phosphite | Diethyl (4-chloro-2-butenyl)phosphonate | Not specified | Good | nih.gov |

Conversion to Phosphonic Acids and Other Phosphorus Derivatives

The conversion of this compound and its dialkyl analogues to the corresponding (4-bromo-2-nitrophenyl)methylphosphonic acid is a crucial transformation. The most common method for this conversion is the hydrolysis of the phosphonate esters. nih.gov

Acid-catalyzed hydrolysis is a widely applied method. nih.gov This typically involves refluxing the dialkyl phosphonate with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). beilstein-journals.orgnih.gov The reaction proceeds in two consecutive steps: the hydrolysis of the first ester group to form a monoester, followed by the hydrolysis of the second ester group to yield the final phosphonic acid. nih.gov The rate of hydrolysis can be influenced by the nature of the alkyl group on the phosphonate, with isopropyl esters generally hydrolyzing faster than ethyl or methyl esters under acidic conditions. nih.govreddit.com The presence of electron-withdrawing groups on the benzyl ring, such as the nitro group in the target compound, is expected to facilitate the hydrolysis. mdpi.com

An alternative and often milder method for dealkylation is the McKenna reaction, which utilizes bromotrimethylsilane (BTMS) followed by treatment with an alcohol (e.g., methanol) or water. beilstein-journals.org This method is particularly useful for substrates that are sensitive to strong acidic conditions. The reaction with BTMS converts the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate, which is then readily cleaved to the phosphonic acid. beilstein-journals.org

Other dealkylation reagents include boron tribromide (BBr3) and trifluoromethyl sulfonic acid (TfOH). acs.orgbeilstein-journals.org The use of TfOH can be performed under "wet" (with water) or "dry" (for specific substrates like benzyl phosphonates) conditions. acs.org

The phosphonic acid itself can serve as a precursor for other phosphorus derivatives. For instance, selective esterification can be achieved to yield monoesters of the phosphonic acid. nih.gov

The following table summarizes various methods for the conversion of dialkyl phosphonates to phosphonic acids.

| Starting Phosphonate | Reagents | Product | Reaction Conditions | Reference |

| Dialkyl phosphonates | Concentrated HCl (aq) | Phosphonic acid | Reflux, 1-12 h | beilstein-journals.org |

| Dialkyl phosphonates | Trifluoromethyl sulfonic acid (TfOH), H2O | Phosphonic acid | 140 °C | acs.org |

| Dibenzyl phosphonates | Trifluoromethyl sulfonic acid (TfOH) | Phosphonic acid | Toluene (B28343) or benzene, 80 °C | acs.org |

| Dialkyl phosphonates | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | Phosphonic acid | Mild conditions | beilstein-journals.org |

| Dialkyl phosphonates | Boron tribromide (BBr3) | Phosphonic acid | Toluene, -30 °C to 70 °C, 6 h | beilstein-journals.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and electronic landscape of molecules like Dimethyl 4-bromo-2-nitrobenzylphosphonate. nih.govepstem.net By solving approximations of the Schrödinger equation, these methods can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, the presence of a bulky bromine atom and a nitro group on the benzene (B151609) ring, in addition to the phosphonate (B1237965) moiety, creates significant steric and electronic influences that define its preferred conformation. aun.edu.egpsu.edu

The electronic properties of the molecule are also a key focus of these calculations. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. In this compound, the electronegative oxygen atoms of the nitro and phosphonate groups, along with the bromine atom, are expected to be regions of high electron density. nih.gov Conversely, the phosphorus atom and the benzylic carbon are likely to be electron-deficient and thus susceptible to nucleophilic attack.

Frontier molecular orbital (FMO) theory is another critical aspect of these computational studies. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. nih.govepstem.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. epstem.net For this compound, the electron-withdrawing nature of the nitro and bromo substituents is expected to lower the energy of the LUMO, making the molecule a good electron acceptor in chemical reactions.

Table 1: Calculated Electronic Properties of Substituted Benzylphosphonates (Illustrative)

| Property | Unsubstituted Benzylphosphonate | 4-Nitrobenzylphosphonate |

| HOMO Energy (eV) | -9.5 | -10.2 |

| LUMO Energy (eV) | -0.8 | -2.5 |

| HOMO-LUMO Gap (eV) | 8.7 | 7.7 |

| Dipole Moment (Debye) | 3.2 | 5.1 |

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry offers a window into the dynamic processes of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states.

Transition State Analysis and Energy Profiles for Key Transformations

A significant area of theoretical investigation for phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, a crucial method for forming alkenes. nrochemistry.comwikipedia.orgnih.gov Computational studies of the HWE reaction involving substituted benzylphosphonates reveal a multi-step mechanism that begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.orgnih.gov This is followed by the nucleophilic addition of the carbanion to an aldehyde or ketone, leading to an oxaphosphetane intermediate. nrochemistry.comnih.gov The formation of this intermediate is often the rate-determining step. nrochemistry.comnih.gov

Table 2: Calculated Activation Parameters for the Horner-Wadsworth-Emmons Reaction of Diethyl Benzylphosphonate with Substituted Benzaldehydes

| Substituent on Benzaldehyde | ∆E≠ (kJ/mol) | ∆S≠ (J/K) |

| H | 51.16 | -81.96 |

| p-CH3 | 52.35 | -82.94 |

| p-OCH3 | 65.82 | -43.04 |

| p-Cl | 44.34 | -94.68 |

| m-NO2 | 52.91 | -57.67 |

Source: Adapted from kinetic studies on the reaction between substituted benzyl (B1604629) phosphonates and substituted benzaldehydes. arkat-usa.org

Assessment of Stereochemical Outcomes in Phosphonate Reactions

Computational methods are also invaluable for predicting and explaining the stereochemistry of reactions involving chiral phosphonates. nih.gov For reactions occurring at a stereocenter, such as the α-carbon of the benzylphosphonate, theoretical calculations can model the different approaches of a reactant and determine the energy barriers for the formation of each stereoisomer.

In the context of nucleophilic substitution reactions at the phosphorus center, density functional theory (DFT) calculations have been used to elucidate the stereochemical course. nih.gov For example, studies on the conversion of phosphoramidate (B1195095) diesters to phosphotriesters have used DFT to suggest a one-step SN2(P) process with retention of configuration at the phosphorus center. nih.gov While direct studies on this compound are lacking, these general principles would apply to its reactions. The steric bulk of the substituted benzyl group would likely play a significant role in directing the stereochemical outcome of reactions at the phosphorus atom.

Solvent Effects and Catalysis in Phosphonate Chemistry

The surrounding environment, including the solvent and any catalysts present, can have a profound impact on the course of a chemical reaction. Computational models can incorporate these effects to provide a more realistic picture of the reaction.

Solvent effects are often modeled using implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant, or explicit solvent models, where individual solvent molecules are included in the calculation. nih.gov Studies on phosphonate reactions have shown that the choice of solvent can influence reaction rates and even the reaction mechanism. researchgate.netacs.org For example, in the synthesis of vinyl phosphonates, the use of acetonitrile (B52724) as a solvent was found to be crucial for the reaction to proceed. researchgate.net

Theoretical studies on catalysis in phosphonate chemistry often focus on understanding how a catalyst interacts with the reactants to lower the activation energy of a reaction. rsc.orgscispace.com For instance, in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, computational studies can model the role of various catalysts, such as metal oxides or Lewis acids, in activating the carbonyl group or the phosphite (B83602). rsc.org These models can help in the rational design of more efficient catalysts for the synthesis of compounds like this compound and its derivatives.

Prediction of Novel Reactivity and Synthetic Strategies

One of the most exciting applications of computational chemistry is the prediction of new chemical reactions and synthetic pathways. rsc.orgrsc.org By exploring the potential energy surface of a molecule and its possible interactions with various reagents, computational methods can identify previously unknown transformations.

For a molecule like this compound, theoretical calculations could be used to explore its reactivity towards a wide range of nucleophiles and electrophiles. For instance, the presence of the nitro group might open up possibilities for nucleophilic aromatic substitution reactions, and computational models could predict the feasibility and regioselectivity of such reactions.

Furthermore, computational screening of potential catalysts could lead to the development of novel synthetic routes to this and related phosphonates. mdpi.commdpi.com By understanding the fundamental electronic and steric factors that govern its reactivity, new and more efficient methods for the synthesis and functionalization of this compound can be devised. researchgate.net

Advanced Applications in Contemporary Organic Synthesis

Utility as a Precursor in Carbon-Carbon Bond Formation (e.g., Wittig-Horner and Related Olefination Reactions)

One of the primary applications of phosphonate (B1237965) esters like Dimethyl 4-bromo-2-nitrobenzylphosphonate is in carbon-carbon bond formation, most notably through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnumberanalytics.com This reaction, a variation of the Wittig reaction, involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org

The key steps of the Horner-Wadsworth-Emmons reaction are:

Deprotonation: A base is used to remove the acidic proton alpha to the phosphorus atom, generating a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.com

Elimination: The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct to form the alkene. organic-chemistry.org

The presence of the electron-withdrawing nitro group on the aromatic ring of this compound enhances the acidity of the benzylic protons, facilitating the formation of the phosphonate carbanion under milder conditions. This increased reactivity makes it a valuable reagent for the synthesis of various substituted styrenes. The reaction is known for its high stereoselectivity, often favoring the formation of the (E)-alkene. wikipedia.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium (B103445) ylide | Phosphonate-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |

| Reactivity of Reagent | Less nucleophilic, more basic | More nucleophilic, less basic |

| Stereoselectivity | Can produce both E and Z isomers | Predominantly produces E-isomers |

Role as a Strategic Building Block for Complex Organic Architectures

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of complex organic molecules. researchgate.netnih.govfrontiersin.org Each functional group offers a handle for further chemical modification, allowing for a modular and strategic approach to synthesis.

The bromine atom on the aromatic ring is particularly useful for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the benzene (B151609) ring.

Furthermore, the nitro group can be readily reduced to an amino group. This transformation opens up a vast array of subsequent chemical reactions, including diazotization followed by substitution, acylation to form amides, and reductive amination. The resulting amino group can be a key pharmacophore in biologically active molecules or a directing group for further aromatic substitution.

Development of Novel Synthetic Reagents and Methodologies

The inherent reactivity of this compound has spurred the development of new synthetic methods. researchgate.net For instance, the nitro group is not only a precursor to an amine but can also act as a directing group in electrophilic aromatic substitution reactions.

Additionally, the 2-nitrobenzyl moiety is a well-known photoremovable protecting group. nih.govpsu.edu Upon irradiation with UV light, the nitro group facilitates cleavage of the benzylic carbon-heteroatom bond, allowing for the controlled release of a protected functional group. nih.govpsu.edu This property can be exploited in the design of "caged" compounds, where a biologically active molecule is rendered inactive until its release is triggered by light.

Contribution to the Synthesis of Highly Functionalized Aromatic and Benzylic Systems

The collective reactivity of the functional groups in this compound makes it an invaluable tool for the synthesis of highly functionalized aromatic and benzylic compounds. By strategically employing the reactions discussed above, chemists can introduce a wide variety of substituents onto the aromatic ring and at the benzylic position.

For example, a synthetic sequence could involve an initial Horner-Wadsworth-Emmons reaction to form a stilbene (B7821643) derivative, followed by a Suzuki coupling at the bromine position to introduce a new aryl group. Subsequent reduction of the nitro group to an amine, followed by acylation, would yield a highly complex and functionalized molecule. This step-wise approach allows for the precise construction of target molecules with desired electronic and steric properties.

Table 2: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Phosphonate | Horner-Wadsworth-Emmons | Substituted styrenes |

| Bromo | Suzuki Coupling | Biaryls |

| Heck Coupling | Substituted alkenes | |

| Sonogashira Coupling | Aryl alkynes | |

| Nitro | Reduction | Anilines |

| Photochemical Cleavage | Release of protected groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.